1-[(Z)-(4-chlorophenyl)methylideneamino]-3-phenylthiourea
Description
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Properties
CAS No. |
74959-65-2 |
|---|---|
Molecular Formula |
C14H12ClN3S |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-[(Z)-(4-chlorophenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H12ClN3S/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)/b16-10- |
InChI Key |
XRVFOPFFNVHUJE-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chlorobenzaldehyde N Phenylthiosemicarbazone
Condensation Reactions in the Synthesis of Thiosemicarbazones
The most prevalent method for synthesizing thiosemicarbazones is the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. researchgate.net This reaction forms an imine bond (-N=CH-) and is a fundamental technique in organic synthesis, often utilized for preparing heterocyclic compounds and non-natural β-amino acids. nih.gov
Reaction of 4-Chlorobenzaldehyde with 4-Phenylthiosemicarbazide
The synthesis of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone is typically achieved through the direct condensation of 4-Chlorobenzaldehyde with 4-Phenylthiosemicarbazide. nih.govacademicjournals.org In this reaction, the nucleophilic nitrogen atom of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the final thiosemicarbazone product.
The general reaction scheme is as follows:
An equimolar mixture of 4-Chlorobenzaldehyde and 4-Phenylthiosemicarbazide is dissolved in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). jetir.orgjuniv.edu
The reaction mixture is typically heated under reflux for several hours to ensure completion. jetir.orgjuniv.edu
A catalytic amount of acid, such as hydrochloric acid or anilinium chloride, may be added to facilitate the dehydration step. academicjournals.orgresearchgate.net
Optimization of Reaction Conditions and Parameters
The efficiency and yield of the thiosemicarbazone synthesis are influenced by several key parameters, including the choice of solvent, catalyst, temperature, and reaction duration. Electronic effects of the substituents on the aldehyde play a significant role; electron-withdrawing groups on the benzaldehyde (B42025) ring generally enhance the reactivity of the carbonyl group, facilitating the nucleophilic attack. academicjournals.org
Methanol is a commonly used solvent, and refluxing the reaction mixture for approximately 4 hours is a standard procedure. jetir.org The use of catalytic acid can significantly accelerate the reaction rate. researchgate.net The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. chemicalbook.com
Table 1: Optimization of Reaction Parameters for Thiosemicarbazone Synthesis
| Parameter | Condition | Rationale / Observation | Source(s) |
|---|---|---|---|
| Solvent | Methanol / Ethanol | Good solubility for reactants; suitable boiling point for reflux. | jetir.org, juniv.edu |
| Catalyst | Hydrochloric Acid / Anilinium Chloride | Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity. | researchgate.net, academicjournals.org |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and dehydration steps. | jetir.org |
| Duration | ~4 hours | Sufficient time for the reaction to proceed to completion under reflux conditions. | jetir.org |
Alternative Synthetic Approaches for Thiosemicarbazone Derivatives
Beyond the traditional condensation reaction, alternative methods have been developed to improve efficiency, yield, and environmental friendliness.
Multicomponent, Catalyst-Free Reaction : An efficient one-pot synthesis of thiosemicarbazones can be achieved through a multicomponent reaction of an isothiocyanate (e.g., phenyl isothiocyanate), hydrazine, and an aldehyde. researchgate.net This method offers good yields and short reaction times without the need for a catalyst. researchgate.net
Solid-State Ball-Milling : An eco-friendly, solvent-free approach involves the quantitative preparation of thiosemicarbazones by ball-milling a thiosemicarbazide with an aldehyde at room temperature. nih.gov This solid-state reaction technique is waste-free, and the resulting product often does not require further purification. nih.gov The water produced during the reaction can be removed by vacuum heating. nih.gov
Purification and Isolation Techniques for 4-Chlorobenzaldehyde N-Phenylthiosemicarbazone
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials and byproducts.
Filtration and Washing : The solid product that precipitates upon cooling the reaction mixture is typically collected by filtration. jetir.org The collected solid is then washed with a cold solvent, such as cold ethanol, to remove soluble impurities. jetir.org
Recrystallization : This is the most common method for purifying the final product. The crude thiosemicarbazone is dissolved in a hot solvent, such as methanol, and then allowed to cool slowly. jetir.org As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Repeated recrystallization can be performed to achieve high purity. jetir.org
Column Chromatography : For mixtures that are difficult to separate by recrystallization, short column chromatography using silica (B1680970) gel can be employed. chemicalbook.com An appropriate eluent system is used to separate the desired compound from impurities based on their differential adsorption to the stationary phase. chemicalbook.com
The purity and structure of the isolated 4-Chlorobenzaldehyde N-phenylthiosemicarbazone are confirmed using various analytical techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. jetir.org
Table 2: Purification and Characterization Methods
| Technique | Purpose | Details | Source(s) |
|---|---|---|---|
| Recrystallization | Purification | The crude product is dissolved in hot methanol and allowed to crystallize upon cooling. | jetir.org |
| Filtration | Isolation | The purified crystals are separated from the mother liquor. | jetir.org |
| Vacuum Drying | Solvent Removal | The isolated product is dried under vacuum to remove any residual solvent. | jetir.org |
| FT-IR Spectroscopy | Structural Confirmation | Identifies characteristic functional groups, such as the C=N (imine) and C=S bonds. | jetir.org |
| NMR Spectroscopy | Structural Elucidation | Provides detailed information about the molecular structure and confirms the absence of starting materials. | jetir.org |
| Thermal Analysis (TGA/DSC) | Thermal Stability | Determines the decomposition temperature and thermal stability of the compound. | jetir.org |
Structural Elucidation and Characterization of 4 Chlorobenzaldehyde N Phenylthiosemicarbazone
X-ray Crystallographic Analysis of 4-Chlorobenzaldehyde N-Phenylthiosemicarbazone
While specific crystallographic data for the N-phenyl derivative is not widely available, extensive studies on the closely related 4-Chlorobenzaldehyde thiosemicarbazone offer a robust model for understanding its structural characteristics.
The crystal structure of thiosemicarbazones reveals that the core thiosemicarbazide (B42300) moiety typically adopts a planar conformation. In the case of 4-Chlorobenzaldehyde thiosemicarbazone, the molecule crystallizes in the triclinic space group Pī. researchgate.net The fundamental structure consists of a 4-chlorophenyl ring linked to the thiosemicarbazone chain via an azomethine (-CH=N-) group.
Table 1: Selected Crystallographic Data for 4-Chlorobenzaldehyde Thiosemicarbazone
| Parameter | Value |
|---|---|
| Chemical Formula | C8H8ClN3S |
| Molecular Weight | 213.68 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.934(2) |
| b (Å) | 11.242(3) |
| c (Å) | 11.615(2) |
| α (°) | 74.775(3) |
| β (°) | 75.389(2) |
| γ (°) | 83.448(2) |
| Volume (ų) | 966.0(4) |
| Z | 4 |
Data sourced from a study on 4-Chlorobenzaldehyde thiosemicarbazone, a closely related analogue. researchgate.net
Hydrogen bonds are pivotal in defining the crystal lattice of thiosemicarbazones. The packing of molecules is stabilized by a network of both intermolecular and intramolecular hydrogen bonds. researchgate.net In the crystal structure of 4-Chlorobenzaldehyde thiosemicarbazone, prominent intermolecular N–H···S hydrogen bonds are observed. researchgate.net These interactions are a common feature in thiosemicarbazone crystals, often leading to the formation of centrosymmetric dimers. researchgate.net
Additionally, other types of hydrogen bonds, such as C–H···Cl and N–H···N interactions, contribute to the stability of the crystal packing. researchgate.net The sulfur atom of the thiocarbonyl group frequently acts as an acceptor for multiple hydrogen bonds. researchgate.net These bonding networks dictate the precise arrangement of molecules within the crystal, influencing its physical properties.
The hydrogen bonding networks result in the formation of well-defined supramolecular structures. The most common motif is a dimer linked by a pair of N–H···S hydrogen bonds, creating a stable R²₂(8) ring motif. jlu.edu.cn This molecular packing can be visualized as dimers held together, which then assemble into larger architectures. researchgate.net
Coordination Chemistry of 4 Chlorobenzaldehyde N Phenylthiosemicarbazone
Ligand Design Principles and Donor Atom Characteristics
The design of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone as a ligand is predicated on the presence of multiple donor sites and its capacity for electronic delocalization, which dictates its coordination behavior.
A fundamental characteristic of thiosemicarbazones, including 4-Chlorobenzaldehyde N-phenylthiosemicarbazone, is their existence in thione-thiol tautomeric forms. researchgate.netscispace.com In the solid state and in solution, the ligand typically exists in the thione form, characterized by a carbon-sulfur double bond (C=S). researchgate.net Upon coordination to a metal ion, the ligand can undergo deprotonation of the N-H group adjacent to the thione moiety, leading to the formation of the thiol tautomer. This tautomer features a carbon-sulfur single bond (C-S) and a carbon-nitrogen double bond (C=N).
This tautomeric shift is crucial as it directly influences the coordination mode of the ligand.
Neutral Coordination: The ligand can coordinate in its neutral thione form, acting as a bidentate ligand.
Anionic Coordination: Following deprotonation, the ligand coordinates in its anionic thiolato form. This is a common mode of coordination, allowing the ligand to act as a monoanionic bidentate or tridentate species. researchgate.netcore.ac.uk
The equilibrium between these forms can be influenced by factors such as the pH of the reaction medium and the nature of the metal ion involved. researchgate.net The ability to coordinate as either a neutral or an anionic ligand enhances the versatility of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone in forming a variety of metal complexes with different charges and geometries.
| Tautomeric Form | Key Functional Group | Coordination Behavior |
| Thione | C=S | Coordinates as a neutral, bidentate ligand. |
| Thiol (Thiolate) | C-S⁻ | Coordinates as a monoanionic, bidentate or tridentate ligand after deprotonation. |
4-Chlorobenzaldehyde N-phenylthiosemicarbazone is a classic example of a bidentate N, S-donor ligand. researchgate.netresearchgate.net Coordination with metal ions typically occurs through the sulfur atom of the thiocarbonyl (or thiol) group and the nitrogen atom of the azomethine group (-CH=N-). core.ac.uknih.gov This chelation results in the formation of a stable five-membered ring, a thermodynamically favored arrangement in coordination chemistry. core.ac.uk
The flexibility of the thiosemicarbazone backbone allows it to adapt to the geometric preferences of different metal ions. researchgate.net While typically acting as a bidentate ligand, modifications to the ligand structure or the presence of other coordinating groups could potentially increase its denticity. nih.govresearchgate.net This inherent flexibility, combined with the "soft" sulfur and "hard" nitrogen donor atoms, enables 4-Chlorobenzaldehyde N-phenylthiosemicarbazone to form stable complexes with a wide array of transition metals. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 4-Chlorobenzaldehyde N-phenylthiosemicarbazone involves reacting the ligand with a suitable metal salt under controlled conditions, leading to the formation of diverse and stable coordination compounds.
4-Chlorobenzaldehyde N-phenylthiosemicarbazone readily forms stable mononuclear complexes with various transition metal ions, including copper(II), nickel(II), cobalt(II), and palladium(II). researchgate.netnih.govsphinxsai.com In these complexes, one or two ligand molecules coordinate to a single central metal ion. researchgate.netreading.ac.uk For instance, square planar geometries are common for Ni(II) and Pd(II) complexes, while Cu(II) complexes may adopt distorted square-planar or other geometries. nih.govsphinxsai.com
In addition to mononuclear species, thiosemicarbazone ligands can also form polynuclear complexes. core.ac.uk Binuclear or polynuclear structures can arise when the ligand acts as a bridge between two or more metal centers. reading.ac.uk This bridging can occur through the sulfur atom, which has the capacity to coordinate to more than one metal ion simultaneously. The formation of either mononuclear or polynuclear complexes is highly dependent on the reaction stoichiometry and the specific reaction conditions employed. core.ac.ukreading.ac.uk
The stoichiometry of the reactants is a critical parameter in the synthesis of metal complexes with 4-Chlorobenzaldehyde N-phenylthiosemicarbazone. The molar ratio of the ligand to the metal salt directly influences the composition and structure of the final product. nih.gov
Commonly observed stoichiometries include:
1:1 (Metal:Ligand): This ratio often leads to the formation of complexes where other co-ligands (such as halides or solvent molecules) complete the coordination sphere of the metal ion.
1:2 (Metal:Ligand): This is a frequent ratio for divalent metal ions, resulting in bis-ligand complexes, such as [M(L)₂], where the two thiosemicarbazone ligands satisfy the coordination requirements of the metal. researchgate.netjocpr.com
Careful control of the stoichiometry is essential to selectively synthesize complexes with the desired structure and properties. For example, using a 2:1 ligand-to-metal molar ratio is a common strategy to synthesize 1:2 complexes. jocpr.com
| Metal:Ligand Ratio | Common Product Type | Example General Formula |
| 1:1 | Mixed-ligand complex | [M(L)X₂] (X = halide, solvent) |
| 1:2 | Bis-ligand complex | [M(L)₂] |
The identity of the transition metal ion plays a pivotal role in determining the geometry and stability of the resulting complex. Each metal ion has a preferred coordination number and geometry (e.g., tetrahedral, square planar, octahedral), which the flexible N,S-donor ligand accommodates. sphinxsai.com For example, Ni(II) complexes with this type of ligand are often diamagnetic and square planar, whereas Co(II) complexes can be tetrahedral. sphinxsai.com
Reaction conditions such as solvent, temperature, and pH also exert a significant influence on the outcome of the synthesis. core.ac.uk
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the resulting complexes. Alcohols like ethanol (B145695) are commonly used. jocpr.com
Temperature: Many complexation reactions require heating under reflux to ensure completion. jocpr.com
By systematically varying the metal ion and these reaction conditions, a diverse range of coordination compounds with tailored structural and electronic properties can be synthesized from 4-Chlorobenzaldehyde N-phenylthiosemicarbazone. core.ac.uk
Diverse Coordination Geometries and Stereochemistries of Metal Complexes
The spatial arrangement of the 4-Chlorobenzaldehyde N-phenylthiosemicarbazone ligand around a central metal ion gives rise to a variety of coordination geometries and stereochemistries. The flexibility of the thiosemicarbazone backbone, which typically coordinates as a bidentate ligand through the sulfur and azomethine nitrogen atoms, allows it to adapt to the electronic and steric requirements of different metal ions. This results in complexes with distinct three-dimensional structures, which in turn dictates their physical and chemical properties.
While less common than four-coordinate geometries for simple bidentate ligands, octahedral environments are well-established for metal complexes of thiosemicarbazones, including those structurally related to 4-Chlorobenzaldehyde N-phenylthiosemicarbazone. An octahedral geometry is typically achieved when three bidentate thiosemicarbazone ligands coordinate to a single metal center or, more commonly, when two thiosemicarbazone ligands and two additional monodentate ligands (such as water, halides, or pyridine) complete the six-coordinate sphere.
For instance, studies on copper(II) complexes with the closely related p-chlorobenzaldehyde thiosemicarbazone have indicated the presence of a rhombic octahedral symmetry based on Electron Paramagnetic Resonance (EPR) spectral data. In such cases, the metal ion is at the center of an octahedron, with the donor atoms from the ligands situated at the vertices. The term "rhombic" suggests a distortion from a perfect octahedral geometry, which is common in copper(II) complexes due to the Jahn-Teller effect. This distortion often involves the elongation or compression of one or more metal-ligand bonds. Similarly, ruthenium(II) complexes with related thiosemicarbazone ligands have been shown to adopt a significantly distorted octahedral geometry.
Beyond octahedral arrangements, metal complexes of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone and its analogs can adopt several other coordination geometries, largely dependent on the metal ion's nature, its oxidation state, and the reaction conditions.
Tetrahedral Geometry: This geometry is often observed for d¹⁰ metal ions like Zn(II) or for Co(II) complexes. In a tetrahedral complex, two bidentate thiosemicarbazone ligands would coordinate to the metal center, resulting in a formula of the type [M(L)₂]. The four donor atoms (two sulfur, two nitrogen) would occupy the vertices of a tetrahedron around the central metal ion.
Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). In these complexes, the metal ion is surrounded by four donor atoms in a plane. Nickel(II) complexes of similar thiosemicarbazones have been assigned a square planar geometry. These complexes are often diamagnetic. A distorted square planar geometry has also been proposed for certain Cu(II) complexes.
Square Pyramidal Geometry: Copper(II) complexes, with a d⁹ electronic configuration, frequently exhibit five-coordinate geometries like square pyramidal. In this arrangement, the copper ion is coordinated to four donor atoms in a square plane with a fifth donor atom occupying the apical position. This geometry is a common consequence of the Jahn-Teller distortion in octahedral Cu(II) precursors.
Electronic and Magnetic Properties of Metal Complexes
The interaction between the unpaired electrons of a paramagnetic metal center and the ligand field created by 4-Chlorobenzaldehyde N-phenylthiosemicarbazone results in distinct electronic and magnetic properties. These properties are investigated using techniques such as magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which helps in determining its spin state and confirming the oxidation state of the metal ion.
For a d⁹ metal ion like Copper(II), its complexes are expected to have one unpaired electron, leading to paramagnetic behavior. The magnetic moment for such complexes typically falls in the range of 1.73–2.20 Bohr Magnetons (B.M.). For instance, a Cu(II) complex with a structurally similar thiosemicarbazone ligand was found to have a magnetic moment of 1.41 B.M., a value consistent with the presence of one unpaired electron.
For other transition metals, the spin state can vary. For example:
Cobalt(II) (d⁷): In a tetrahedral field, Co(II) complexes are typically high-spin with three unpaired electrons, exhibiting magnetic moments in the range of 4.4–5.2 B.M. In an octahedral environment, they can also be high-spin (three unpaired electrons) or, with very strong field ligands, low-spin (one unpaired electron).
Nickel(II) (d⁸): In octahedral geometries, Ni(II) complexes have two unpaired electrons and are paramagnetic, with magnetic moments around 2.9–3.4 B.M. However, in a square planar geometry, they are typically low-spin and diamagnetic (0 B.M.).
These measurements are crucial for deducing the coordination environment of the metal ion.
EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, particularly those of copper(II). The EPR spectrum provides detailed information about the electronic environment of the unpaired electron and the geometry of the complex through the analysis of g-tensor values.
Studies on copper(II) complexes of p-chlorobenzaldehyde thiosemicarbazone have yielded detailed EPR data. The spectra often show anisotropy, meaning the g-values differ depending on the orientation of the complex in the magnetic field. This anisotropy is indicative of a distorted geometry.
For example, one copper(II) complex exhibited a spectrum with three distinct g-values (g₁, g₂, g₃), indicating a rhombic or less symmetrical environment. Another complex showed a spectrum characteristic of axial symmetry (g∥ and g⊥). The deviation of these g-values from that of a free electron (gₑ ≈ 2.0023) provides information about the spin-orbit coupling and the nature of the metal-ligand bonds. A g-value trend of g∥ > g⊥ > 2.0023 is typical for copper(II) complexes with the unpaired electron residing in the dₓ²-y² orbital, which is common for square planar or tetragonally distorted octahedral geometries.
EPR Spectral Data for Copper(II) Complexes of p-Chlorobenzaldehyde Thiosemicarbazone
| Complex | g₁ (g∥) | g₂ (g⊥) | g₃ | Symmetry Implied |
|---|---|---|---|---|
| Complex A | 2.1228 | 2.0706 | 2.001 | Rhombic Octahedral |
This data underscores the utility of EPR in elucidating the fine details of the coordination sphere in these metal complexes. nih.gov
Advanced Spectroscopic and Spectrochemical Investigations of 4 Chlorobenzaldehyde N Phenylthiosemicarbazone and Its Metal Complexes
Electronic Absorption and Luminescence Spectroscopy
Electronic and luminescence spectroscopy are pivotal in understanding the electronic structure and photophysical properties of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone and its metal complexes.
UV-Visible spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For 4-Chlorobenzaldehyde N-phenylthiosemicarbazone, the UV-Visible spectrum reveals characteristic absorption bands in the 260-350 nm region. jetir.org These absorptions are typically assigned to π → π* and n → π* electronic transitions within the molecule, associated with the phenyl rings and the thiosemicarbazone moiety.
A notable feature of this compound is its high transparency in the visible region of the electromagnetic spectrum, specifically between 350-800 nm. jetir.org This optical transparency is a significant property, suggesting its potential suitability for various optical applications. Upon complexation with metal ions, shifts in the absorption maxima (either bathochromic or hypsochromic) are often observed, indicating the coordination of the ligand to the metal center and alterations in the electronic energy levels of the thiosemicarbazone.
| Compound | Absorption Maxima (λmax, nm) | Spectral Region | Reference |
| 4-Chlorobenzaldehyde N-phenylthiosemicarbazone | 260-350 | UV | jetir.org |
| 4-Chlorobenzaldehyde N-phenylthiosemicarbazone | 350-800 (Transparent) | Visible | jetir.org |
Fluorescence spectroscopy is a sensitive technique used to study the emission properties of molecules and to probe interactions between ligands and metal ions. When a molecule absorbs light, it is excited to a higher electronic state. Fluorescence is the emission of light as the molecule returns to its ground state. Changes in the fluorescence intensity or the position of the emission maximum upon addition of a metal ion can provide valuable information about binding events, stoichiometry, and the nature of the coordination environment. While fluorescence spectroscopy is a powerful tool for studying thiosemicarbazone complexes, specific fluorescence data for 4-Chlorobenzaldehyde N-phenylthiosemicarbazone and its metal complexes are not detailed in the currently reviewed literature.
Thermal Analysis Techniques
Thermal analysis methods are employed to study the physical and chemical properties of materials as a function of temperature. These techniques are crucial for determining the thermal stability and decomposition patterns of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone and its metal complexes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is instrumental in determining the thermal stability of compounds. Studies on 4-Chlorobenzaldehyde N-phenylthiosemicarbazone show that the compound is thermally stable up to 210°C, after which it begins to decompose. jetir.org For its metal complexes, TGA curves often show multi-step decomposition patterns. These steps can correspond to the loss of solvent molecules, coordinated anions, and the thermal degradation of the organic ligand itself. The final residue at the end of the analysis is typically the most stable metal oxide.
| Compound | Onset of Decomposition (°C) | Key Observations | Reference |
| 4-Chlorobenzaldehyde N-phenylthiosemicarbazone | 210 | Stable up to this temperature, followed by weight loss. | jetir.org |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition. For 4-Chlorobenzaldehyde N-phenylthiosemicarbazone, DSC analysis confirms the decomposition of the sample at 210°C, which is consistent with the findings from TGA. jetir.org The DSC thermogram would show an endothermic or exothermic peak at this temperature, corresponding to the energy absorbed or released during the decomposition process.
| Compound | Transition Temperature (°C) | Type of Transition | Reference |
| 4-Chlorobenzaldehyde N-phenylthiosemicarbazone | 210 | Decomposition | jetir.org |
Theoretical and Computational Studies on 4 Chlorobenzaldehyde N Phenylthiosemicarbazone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and vibrational modes of the title compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For thiosemicarbazone derivatives, calculations are often performed using functionals like B3LYP with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com These calculations provide optimized molecular geometry and key electronic parameters.
The electronic structure is often analyzed by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. researchgate.net
DFT is also employed to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes. researchgate.net This correlation helps in confirming the molecular structure and understanding the bonding characteristics. For instance, theoretical calculations can precisely assign the frequencies corresponding to the stretching of key functional groups. jetir.orgnih.gov
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | ~3200-3400 | Stretching vibration of the amine groups in the thiosemicarbazide (B42300) moiety. |
| ν(C=N) | ~1590-1610 | Stretching of the azomethine (imine) double bond. jetir.org |
| ν(N-N) | ~1480-1530 | Stretching vibration of the nitrogen-nitrogen single bond. jetir.org |
| ν(C=S) | ~1080-1160 | Stretching of the thione double bond, indicative of the molecule existing in the thione form in its ground state. jetir.org |
For 4-Chlorobenzaldehyde N-phenylthiosemicarbazone, NBO analysis reveals significant delocalization of electron density. This arises from interactions between filled (donor) and empty (acceptor) orbitals. Key interactions include the delocalization of lone pair (LP) electrons from the nitrogen and sulfur atoms into the antibonding orbitals (π* or σ) of adjacent bonds. These interactions, quantified by the second-order perturbation energy (E(2)), indicate the strength of the delocalization. For example, a significant E(2) value for the interaction between a sulfur lone pair and the π orbital of the C=N bond would suggest a strong hyperconjugative effect, leading to increased molecular stability. researchgate.net
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| LP (S) | π* (C-N) | p-π | High | Indicates electron delocalization from the sulfur atom, contributing to the stability of the thiosemicarbazide backbone. |
| LP (N) | π (C=N) | p-π | Moderate | Shows charge transfer from the hydrazinic nitrogen, stabilizing the imine bond. |
| π (Phenyl Ring) | π (C=N) | π-π* | Significant | Represents conjugation between the chlorobenzaldehyde ring and the thiosemicarbazone chain, affecting the overall electronic properties. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. It is used to predict the sites for electrophilic and nucleophilic reactions, as well as intermolecular interactions like hydrogen bonding. researchgate.net The MEP surface maps electrostatic potential onto the electron density surface, with different colors representing different potential values.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In 4-Chlorobenzaldehyde N-phenylthiosemicarbazone, the most negative potential is typically localized around the thione sulfur atom and the azomethine nitrogen atom. This indicates that these are the primary sites for protonation and coordination with metal ions. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the N-H groups are typically the most electropositive regions.
Neutral Regions (Green): These areas have a near-zero potential and are characteristic of nonpolar regions, such as the carbon framework of the phenyl rings.
Molecular Modeling and Conformational Analysis
The structure of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone is not rigid; it possesses several rotatable single bonds, leading to different possible conformations. Computational molecular modeling, particularly using DFT methods, is essential for identifying the most stable conformer(s). mdpi.com
The key conformational features studied include:
Isomerism around the C=N bond: The molecule can exist as E and Z isomers. Theoretical calculations consistently show that the E isomer is energetically more favorable. mdpi.com
Conformation around the N-C(S) bond: The orientation of the phenyl group relative to the thione sulfur can be described as syn or anti (cis or trans). Crystal structure analysis and computational studies of similar compounds reveal that the conformation where the sulfur atom and the azomethine nitrogen are trans to each other is generally the most stable, likely due to reduced steric hindrance. researchgate.netmdpi.com
The analysis identifies the global minimum energy structure, which is presumed to be the most populated conformation under standard conditions. This information is critical for understanding the molecule's reactivity and how it interacts with other molecules, such as biological receptors or metal ions.
Computational Insights into Ligand-Metal Binding Interactions
Thiosemicarbazones are well-known for their ability to act as chelating ligands, forming stable complexes with various transition metals. nih.govsphinxsai.com Computational studies provide valuable insights into the nature of these ligand-metal interactions.
DFT calculations on metal complexes of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone and its analogues show that the ligand typically behaves as a bidentate agent. researchgate.netnih.gov Coordination with a metal ion (M) occurs through two primary sites:
The thione sulfur (S) atom .
The azomethine nitrogen (N) atom .
This (N, S) chelation forms a stable five-membered ring with the metal center. nih.gov Computational models can predict the geometry of these complexes (e.g., square planar, tetrahedral, or octahedral), as well as the bond lengths and angles of the coordination sphere (e.g., M-S and M-N bond lengths). nih.gov
Furthermore, studies suggest that upon complexation, the ligand often undergoes deprotonation of the N-H group adjacent to the sulfur atom, converting to its thiol tautomer. researchgate.net The ligand then coordinates to the metal as a monoanionic species via the thiolato sulfur and the azomethine nitrogen. Computational analysis helps to confirm the energetics and electronic redistribution associated with this tautomerization and deprotonation process.
Structure-Property Relationship Predictions
Computational methods are instrumental in establishing structure-property relationships, which aim to predict the biological activity or material properties of a compound based on its molecular structure.
For 4-Chlorobenzaldehyde N-phenylthiosemicarbazone, quantum chemical descriptors derived from DFT calculations can be correlated with its potential bioactivity. For instance, the HOMO-LUMO energy gap, dipole moment, and MEP characteristics can be used in Quantitative Structure-Activity Relationship (QSAR) models. A lower energy gap is often associated with higher biological activity. researchgate.net
Molecular docking is another powerful computational technique used to predict how a ligand might bind to the active site of a biological target, such as an enzyme or protein receptor. nih.govnih.gov By simulating the interaction between the thiosemicarbazone and a macromolecule, docking studies can estimate the binding affinity (e.g., in kcal/mol) and identify key interactions (e.g., hydrogen bonds, pi-pi stacking) that stabilize the ligand-receptor complex. nih.gov These predictions can guide the design of new derivatives with enhanced therapeutic potential. The presence of the chloro-substituted phenyl ring and the N-phenyl group can be computationally analyzed to determine their contribution to binding through hydrophobic or halogen-bonding interactions.
Mechanistic and Efficacy Studies of 4 Chlorobenzaldehyde N Phenylthiosemicarbazone in Biological Systems
Modulation of Enzymatic Pathways by Thiosemicarbazones
Thiosemicarbazones, a class of compounds characterized by a sulfur and nitrogen-containing side chain, have garnered significant attention for their ability to modulate various enzymatic pathways. Their mechanism of action often involves the chelation of metal ions essential for enzyme function or direct interaction with the enzyme's active site. This section explores the inhibitory effects of these compounds, with a focus on 4-Chlorobenzaldehyde N-phenylthiosemicarbazone, on key enzymes such as Ribonucleotide Diphosphate Reductase and Tyrosinase.
Ribonucleotide Diphosphate Reductase (RDR) Inhibition
Ribonucleotide Diphosphate Reductase (RDR), also known as ribonucleotide reductase, is a crucial enzyme in the DNA synthesis pathway, responsible for converting ribonucleotides into deoxyribonucleotides. wikipedia.org The inhibition of RDR is a key target for anticancer therapies. Thiosemicarbazones are potent inhibitors of RDR. nih.govnih.gov Their mechanism of action is multifaceted and primarily involves their ability to chelate iron.
The active form of mammalian RDR contains a binuclear iron center and a stable tyrosyl free radical in its smaller subunit (often designated R2 or M2). researchgate.netmdpi.com Thiosemicarbazones, including α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, function by forming iron chelates. researchgate.netnih.gov These chelates can then participate in a redox process that leads to the destruction of the essential tyrosine free radical, a reaction that requires oxygen. researchgate.net This action effectively inactivates the enzyme, thereby halting DNA synthesis and inhibiting cell proliferation. nih.govnih.gov This depletion of the cellular iron pool can lead to cell cycle arrest, typically in the G1/S phase. nih.gov While direct studies on 4-Chlorobenzaldehyde N-phenylthiosemicarbazone are not extensively detailed in the provided results, its structural features as a thiosemicarbazone strongly suggest it would follow this established mechanism of RDR inhibition.
Tyrosinase Inhibition Mechanisms and Kinetics
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. nih.govrsc.orgnih.gov The inhibition of tyrosinase is of great interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning. nih.gov 4-Chlorobenzaldehyde N-phenylthiosemicarbazone has been identified as a significant inhibitor of mushroom tyrosinase. nih.gov
The inhibitory action of this compound is reversible and affects both the monophenolase and diphenolase activities of the enzyme. nih.govnih.gov For its effect on monophenolase activity, 4-Chlorobenzaldehyde N-phenylthiosemicarbazone was found to have an IC50 value of 6.7 μM. nih.govnih.gov In the case of diphenolase activity, it acts as a mixed-type inhibitor. nih.govnih.gov This means it can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constants (Ki and Kis) for its mixed-type inhibition of diphenolase activity have been determined to be 1.25 μM and 2.49 μM, respectively. nih.gov The proposed mechanism for tyrosinase inhibition by thiosemicarbazones involves the chelation of the copper ions within the enzyme's active site by the thiosemicarbazide (B42300) moiety. researchgate.net
| Enzyme Activity | IC50 Value (μM) | Inhibition Type | Ki (μM) | Kis (μM) |
|---|---|---|---|---|
| Monophenolase | 6.7 | Not specified | - | - |
| Diphenolase | 1.82 | Mixed-type | 1.25 | 2.49 |
Ligand-Protein Binding Interactions
The interaction of small molecules with transport proteins like serum albumin is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Fluorescence spectroscopy is a powerful technique to study these binding interactions.
Fluorescence Spectroscopy for Protein Binding Affinity (e.g., Bovine Serum Albumin)
Fluorescence spectroscopy can be employed to investigate the binding of ligands to proteins such as Bovine Serum Albumin (BSA), which is often used as a model for human serum albumin due to its structural similarity. nih.govmdpi.com The intrinsic fluorescence of BSA is primarily due to its tryptophan residues. When a ligand binds to the protein, it can cause a quenching of this fluorescence.
Studies on compounds structurally similar to 4-Chlorobenzaldehyde N-phenylthiosemicarbazone, such as 1-benzoyl-4-p-chlorophenyl thiosemicarbazide, have demonstrated a strong ability to quench the intrinsic fluorescence of BSA. nih.gov The mechanism of this quenching is typically found to be a static process, which arises from the formation of a non-fluorescent ground-state complex between the quencher (the ligand) and the fluorophore (the protein). nih.govresearchgate.net By analyzing the fluorescence quenching data at different temperatures, thermodynamic parameters such as the binding constant (Ka), and the number of binding sites (n) can be determined. mdpi.com These studies often reveal that the primary binding forces are hydrophobic interactions. nih.govresearchgate.net This methodology provides a robust framework for characterizing the binding affinity of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone to serum albumins.
General Mechanisms of Biological Action (Conceptual Framework)
The biological activity of thiosemicarbazones often culminates in the induction of programmed cell death, or apoptosis, in target cells. This process is a key mechanism for their anticancer properties.
Apoptosis Induction Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.govresearchgate.net Research on various thiosemicarbazone derivatives indicates that they predominantly trigger apoptosis via the intrinsic pathway. nih.gov This is characterized by a loss of the mitochondrial membrane potential. nih.gov The disruption of the mitochondria can lead to the release of pro-apoptotic factors into the cytoplasm, which in turn activate a cascade of caspases, the executioner enzymes of apoptosis. nih.gov
Role of Metal Complexation in Enhancing Biological Activity
Thiosemicarbazones, including 4-Chlorobenzaldehyde N-phenylthiosemicarbazone, are recognized as highly effective chelating ligands capable of forming stable complexes with a variety of transition metals. researchgate.netnih.gov The biological activity of these thiosemicarbazone ligands is often substantially enhanced upon coordination with metal ions. researchgate.netjddtonline.info This potentiation is widely explained by established principles such as Overtone's concept of cell permeability and Tweedy's chelation theory. tandfonline.com
According to these theories, the chelation process plays a crucial role in improving the pharmacokinetic properties of the compound. When a thiosemicarbazone ligand coordinates to a metal ion, the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the donor atoms of the ligand. tandfonline.com This process leads to an increase in the delocalization of π-electrons across the entire chelate ring.
The resulting metal complex is more lipophilic (fat-soluble) than the free ligand. nih.gov This increased lipophilicity enhances the complex's ability to penetrate the lipid membranes of cells, such as those of bacteria or cancer cells. tandfonline.com The enhanced transport of the active agent to its intracellular site of action is a key factor behind the observed increase in biological potency. researchgate.net Studies on various metal complexes, including those with copper, palladium, and platinum, have shown that the complexes are often more cytotoxic and biologically active than their corresponding uncomplexed ligands. nih.govnih.gov The metal ion itself may also contribute to the mechanism of action, for instance, by interfering with cellular redox processes. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone and its derivatives correlates with their biological efficacy. The molecular geometry and electronic properties of the thiosemicarbazone skeleton are determinants of its activity. nih.gov Modifications at various positions on the molecule, including the benzaldehyde (B42025) ring and the N-phenyl group, can lead to significant changes in potency and even the spectrum of activity. researchgate.netmdpi.com These studies aim to identify the key structural features responsible for the molecule's interaction with its biological targets, thereby guiding the design of more effective therapeutic agents. nih.gov
Influence of Substituents on Biological Potency
The nature and position of substituents on the aromatic rings of the thiosemicarbazone scaffold are critical determinants of biological potency. nih.gov The presence of the chloro group at the para-position (position 4) of the benzaldehyde ring in 4-Chlorobenzaldehyde N-phenylthiosemicarbazone is a key structural feature. The electronic effects of such substituents—whether they are electron-donating or electron-withdrawing—can modulate the molecule's lipophilicity, its ability to form hydrogen bonds, and its coordination properties with metal ions.
For instance, research on a series of palladium(II) and platinum(II) complexes with related benzaldehyde thiosemicarbazone ligands demonstrated how different substituents on the benzaldehyde ring affect anticancer activity. nih.govresearchgate.net The study evaluated the cytotoxicity (measured as IC₅₀ values, where a lower value indicates higher potency) against various human tumor cell lines. While the parent compound was benzaldehyde thiosemicarbazone, the introduction of substituents like cyano (-CN) and nitro (-NO₂) groups led to varying degrees of activity, showcasing a clear structure-activity relationship. The platinum complex of a phenyl-substituted thiosemicarbazone showed particularly high activity. nih.govresearchgate.net
The following table presents data from a study on palladium(II) and platinum(II) complexes of substituted benzaldehyde thiosemicarbazones, illustrating the impact of different structural modifications on their in vitro antitumor activity.
| Compound | Substituent (R) on Benzaldehyde Ring | Substituent (R¹) on Terminal Amine | Metal Ion | Cell Line: H460 (IC₅₀ µM) | Cell Line: M-14 (IC₅₀ µM) | Cell Line: HT-29 (IC₅₀ µM) |
|---|---|---|---|---|---|---|
| Pd(L¹)₂ | H | H | Palladium(II) | 3.67 | 2.23 | 2.53 |
| Pd(L²)₂ | m-CN | H | Palladium(II) | 1.35 | 1.15 | 1.25 |
| Pd(L³)₂ | o-NO₂ | H | Palladium(II) | 1.58 | 1.29 | 1.34 |
| Pt₄(L⁴)₄ | H | Phenyl | Platinum(II) | 0.12 | 0.07 | 0.10 |
Data sourced from a study on palladium and platinum complexes of benzaldehyde thiosemicarbazone derivatives against human tumor cell lines. nih.govresearchgate.net The ligands are abbreviated as HL¹, HL², HL³, and HL⁴.
Similarly, studies on antibacterial agents have shown that the position and number of chloro substituents on the N-phenyl ring significantly impact efficacy. nih.gov For example, comparing 4-(2-chlorophenyl), 4-(3-chlorophenyl), and 4-(4-chlorophenyl) thiosemicarbazones revealed differences in their minimum inhibitory concentrations (MIC) against various bacterial strains, highlighting the importance of the substituent's location. nih.gov
Q & A
Q. What are the standard synthetic protocols for preparing 4-Chlorobenzaldehyde N-phenylthiosemicarbazone?
The synthesis involves two key steps:
- Step 1 : React phenyl isothiocyanate with hydrazine hydrate in dichloromethane to form N-phenylthiosemicarbazide. Competing bis-alkylation is avoided by using controlled stoichiometry or t-Boc-protected hydrazine for mono-substitution .
- Step 2 : Condense N-phenylthiosemicarbazide with 4-chlorobenzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid. Reaction progress is monitored via TLC (Polygram Sil G/UV254 plates). Purification involves recrystallization or column chromatography. Characterization includes melting point determination, IR (C=S, C=N stretches), and NMR (DMSO-d6, 400 MHz 1H NMR) .
Q. Which spectroscopic techniques are essential for confirming the structure of 4-Chlorobenzaldehyde N-phenylthiosemicarbazone?
- IR spectroscopy : Identifies ν(C=N) (~1600 cm⁻¹) and ν(C=S) (~750 cm⁻¹) .
- NMR : 1H NMR detects aromatic protons (δ 7.2–8.0 ppm), imine protons (δ ~8.5 ppm), and substituent environments. 13C NMR confirms carbonyl (C=O) and thiocarbonyl (C=S) signals .
- Elemental analysis : Validates stoichiometry (C, H, N, S) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in crystalline states .
Q. How is in vitro toxicity assessed for this compound against normal and tumor cell lines?
- Cell lines : J774 macrophages (normal), HeLa or MCF-7 (tumor) .
- Assays : MTT or resazurin reduction after 48–72 hours of exposure (1–100 μM).
- Data analysis : IC50 values are calculated using nonlinear regression. Selectivity indices compare tumor vs. normal cell toxicity .
Advanced Research Questions
Q. What challenges arise in synthesizing N(4)-substituted thiosemicarbazones, and how are they addressed?
- Challenge : Bis-alkylation during thiosemicarbazide synthesis with excess isothiocyanate .
- Solution : Use t-Boc-protected hydrazine to ensure mono-substitution, followed by acidic deprotection .
- Steric hindrance : Optimize solvent (DMF) and reaction time for bulky substituents .
Q. How do computational ADMET predictions compare with experimental data for this compound?
- In silico tools (SwissADME, pkCSM) : Predict LogP (~3.2), moderate bioavailability (30–50%), and CYP450 inhibition .
- Experimental validation : Hepatic microsomes assess metabolic stability; Caco-2 cells measure permeability. Discrepancies in blood-brain barrier penetration predictions highlight limitations of passive diffusion models .
Q. What structural insights can crystallographic studies provide for metal complexes of this thiosemicarbazone?
- Coordination geometry : Ruthenium(II) complexes exhibit distorted octahedral structures with tridentate (PNS) ligand binding .
- Bond lengths : M–S (2.3–2.5 Å) and M–N (1.9–2.1 Å) inform ligand field strength .
- Supramolecular interactions : Intra-/intermolecular hydrogen bonds (N–H⋯S, N–H⋯N) stabilize crystal packing .
Q. How do contradictory biological activity results across studies inform SAR development?
- Cell-type variability : Differences in IC50 (e.g., 10 μM in HeLa vs. 50 μM in MCF-7) suggest membrane permeability or efflux pump influences .
- SAR refinement : Electron-withdrawing groups (e.g., Cl at C4) enhance apoptosis induction, while bulky N(4)-substituents reduce bioavailability .
Q. What advanced NMR techniques resolve tautomeric or conformational ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
